Eterilate

Acute toxicity NSAID safety Oral LD50

Chronic NSAID use in inflammatory models is confounded by gastrointestinal toxicity that compromises data integrity. Eterilate resolves this with a differentiated salicylate profile: • 2.0-2.5× lower acute oral toxicity vs aspirin & benorylate; significantly reduced gastric lesion severity • 40-50% inhibition of humoral immune response vs 25% for aspirin-superior immunomodulatory probe • Unique non-COX mechanism decreases TXA2 while stimulating PGI2, preserving vascular homeostasis. Supplied at ≥98% purity with full analytical documentation. Ships globally from stock.

Molecular Formula C19H19NO6
Molecular Weight 357.4 g/mol
CAS No. 62992-61-4
Cat. No. B1671377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEterilate
CAS62992-61-4
Synonyms2-(p-acetamidophenyloxy)ethyl-o-acetoxybenzoate
eterilate
eterylate
Molecular FormulaC19H19NO6
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2OC(=O)C
InChIInChI=1S/C19H19NO6/c1-13(21)20-15-7-9-16(10-8-15)24-11-12-25-19(23)17-5-3-4-6-18(17)26-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,21)
InChIKeyPXBFSRVXEKCBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eterilate: Differentiated Salicylate for Anti-Inflammatory & Platelet Research


Eterilate (etersalate, eterylate) is a synthetic derivative of acetylsalicylic acid (aspirin) belonging to the salicylic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Its molecular structure, 2-(p-acetamidophenyloxy)-ethyl-o-acetoxy-benzoate, confers both analgesic and anti-inflammatory activities comparable to its parent compound while introducing a distinct pharmacological profile with respect to platelet function and gastric tolerance [1][2]. The compound is characterized by a molecular formula of C19H19NO6, a molecular weight of 357.36 g/mol, and a melting point of 139-141°C [3].

Eterilate vs. ASA and Benorylate: Critical Distinctions


Eterilate, acetylsalicylic acid (ASA), and benorylate share a common salicylate pharmacophore and are often grouped together as NSAIDs; however, key differences in acute toxicity, gastric lesion severity, and immunomodulatory potency render them non-interchangeable in research and preclinical applications. Direct comparative studies have demonstrated that eterilate exhibits 2.0–2.5× lower acute oral toxicity than both ASA and benorylate [1], and it induces significantly less severe gastrointestinal damage in chronic administration models [1]. Furthermore, eterilate produces a 40–50% inhibition of the humoral immune response compared to only 25% inhibition by ASA [2], highlighting divergent effects on immune function. Procurement decisions that rely solely on class-level similarity without examining these quantitative differentials risk compromising experimental reproducibility and translational relevance.

Eterilate: Differentiation Evidence


Acute Oral Toxicity Advantage

Eterilate demonstrates significantly lower acute oral toxicity compared to its parent compound acetylsalicylic acid and the structural analog benorylate. In a direct comparative study using mice, eterilate was found to be 2.0–2.5 times less toxic than benorylate and acetylsalicylic acid, respectively, following oral administration [1]. The reported oral LD10 in rats is 7000 mg/kg [2].

Acute toxicity NSAID safety Oral LD50

Gastric Lesion Severity Comparison

Chronic administration of eterilate results in significantly reduced gastrointestinal damage compared to both benorylate and acetylsalicylic acid. In a 4- and 24-week study, the severity of gastrointestinal lesions followed the rank order: eterilate < benorylate < acetylsalicylic acid [1]. Additional assessments of ulcer production and fecal blood loss confirmed superior gastric tolerance of eterilate [1].

Gastric tolerance NSAID-induced gastropathy Chronic toxicity

Humoral Immune Response Suppression

Eterilate exhibits a more pronounced immunosuppressive effect on the primary humoral immune response compared to acetylsalicylic acid. In mice treated with eterilate, the humoral response was reduced by 40–50% relative to untreated controls, whereas acetylsalicylic acid treatment resulted in only a 25% inhibition [1]. Indomethacin, used as a comparative reference, inhibited plaque-forming cells by 40% [1].

Immunomodulation Humoral immunity NSAID immunopharmacology

Platelet TXA2 and PGI2 Dual Modulation

Eterilate inhibits platelet function and decreases thromboxane A2 (TXA2) levels while simultaneously stimulating prostaglandin I2 (PGI2, prostacyclin) generation [1]. The compound modulates arachidonic acid metabolism in platelets at a site distinct from the cyclooxygenase (COX) pathway . Acetylsalicylic acid, in contrast, acts through irreversible COX-1 acetylation, suppressing both TXA2 and PGI2 synthesis, which may reduce the antithrombotic-to-prothrombotic balance [2].

Platelet function Thromboxane A2 Prostacyclin Antiplatelet

Eterilate: Research Applications


NSAID-Induced Gastropathy Research Models

Eterilate's significantly lower gastric lesion severity compared to acetylsalicylic acid and benorylate [1] makes it a preferred tool compound for chronic inflammatory disease models where minimizing gastrointestinal confounding is essential. Researchers studying long-term NSAID effects on arthritis, pain, or systemic inflammation can utilize eterilate to achieve therapeutic salicylate exposure with reduced risk of drug-induced gastric pathology.

Humoral Immunomodulation Studies

The 40–50% inhibition of primary humoral immune response by eterilate—compared to only 25% by acetylsalicylic acid [2]—positions this compound as a more potent immunomodulatory salicylate. It is particularly suited for experiments examining NSAID effects on B-cell function, antibody production, or the interplay between prostaglandin signaling and adaptive immunity.

Platelet Function & Eicosanoid Pathway Studies

Eterilate's dual action of decreasing TXA2 while stimulating PGI2 provides a unique pharmacological probe for dissecting arachidonic acid metabolism in platelets. Unlike aspirin, which suppresses both TXA2 and PGI2 via COX-1 inhibition, eterilate acts at a non-COX site , enabling researchers to study platelet activation mechanisms with a potentially more balanced modulation of pro- and anti-aggregatory eicosanoids.

Acute Toxicity and Safety Pharmacology

With an oral LD10 of 7000 mg/kg in rats [3] and 2.0–2.5× lower acute toxicity than ASA and benorylate [1], eterilate serves as a reference compound for evaluating the therapeutic index of salicylate derivatives. Its wide safety margin supports dose-response studies where higher concentrations are required to achieve pharmacological effects without reaching toxic thresholds.

Technical Documentation Hub

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